molecular formula C14H13N3O3S2 B4139534 4-{[4-(5-METHYL-2-FURYL)-1,3-THIAZOL-2-YL]AMINO}-1-BENZENESULFONAMIDE

4-{[4-(5-METHYL-2-FURYL)-1,3-THIAZOL-2-YL]AMINO}-1-BENZENESULFONAMIDE

Cat. No.: B4139534
M. Wt: 335.4 g/mol
InChI Key: ZGHFSUBSMRTDOK-UHFFFAOYSA-N
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Description

4-{[4-(5-METHYL-2-FURYL)-1,3-THIAZOL-2-YL]AMINO}-1-BENZENESULFONAMIDE is a sulfonamide derivative that has been synthesized for use in pharmaceuticals due to its potent biological properties. This compound is known for its diverse applications in medicinal chemistry, particularly for its antimicrobial and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(5-METHYL-2-FURYL)-1,3-THIAZOL-2-YL]AMINO}-1-BENZENESULFONAMIDE involves multiple steps. One common method includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . The reaction conditions typically involve the use of solvents like methanol and water, and reagents such as potassium carbonate .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(5-METHYL-2-FURYL)-1,3-THIAZOL-2-YL]AMINO}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophilic Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-{[4-(5-METHYL-2-FURYL)-1,3-THIAZOL-2-YL]AMINO}-1-BENZENESULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its antimicrobial and anticancer properties. .

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[4-(5-METHYL-2-FURYL)-1,3-THIAZOL-2-YL]AMINO}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX, an enzyme overexpressed in many solid tumors, leading to antiproliferative effects . Additionally, it can disrupt bacterial cell membranes when used in conjunction with cell-penetrating peptides .

Comparison with Similar Compounds

Similar Compounds

    4-(5-methyl-2-furyl)-1,3-thiazol-2-amine: A related compound with similar structural features.

    Thiazole Derivatives: Various thiazole derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.

Uniqueness

4-{[4-(5-METHYL-2-FURYL)-1,3-THIAZOL-2-YL]AMINO}-1-BENZENESULFONAMIDE is unique due to its dual functional groups (thiazole and sulfonamide), which contribute to its potent biological activities. Its ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

4-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-9-2-7-13(20-9)12-8-21-14(17-12)16-10-3-5-11(6-4-10)22(15,18)19/h2-8H,1H3,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHFSUBSMRTDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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